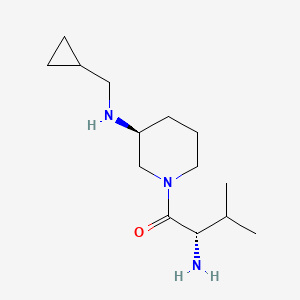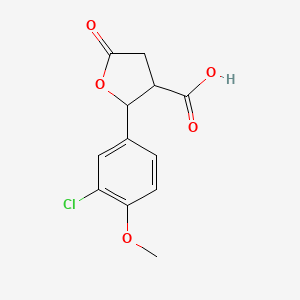
2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile is a chemical compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile typically involves the bromination of phthalazinone derivatives followed by the introduction of an acetonitrile group. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of phthalazinone are explored for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry
In the industrial sector, such compounds can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: A parent compound with similar structural features.
7-Bromo-phthalazinone: A brominated derivative with comparable properties.
Acetonitrile derivatives: Compounds with nitrile groups that exhibit similar reactivity.
Uniqueness
2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6BrN3O |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
2-(7-bromo-1-oxophthalazin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-8-2-1-7-6-13-14(4-3-12)10(15)9(7)5-8/h1-2,5-6H,4H2 |
InChI Key |
NQIDVLKPFYJCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)

![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)







![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)


